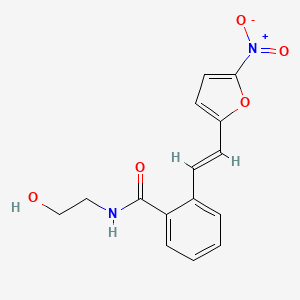

N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Description

N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a benzamide derivative featuring a hydroxyethyl group at the amide nitrogen and a 5-nitrofuran-substituted vinyl moiety at the ortho position of the benzamide core. The compound’s structure combines a polar hydroxyethyl group (enhancing solubility) with a nitrofuran moiety, which is historically associated with antimicrobial and antiparasitic activity due to its redox-active nitro group .

Properties

Molecular Formula |

C15H14N2O5 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |

InChI |

InChI=1S/C15H14N2O5/c18-10-9-16-15(19)13-4-2-1-3-11(13)5-6-12-7-8-14(22-12)17(20)21/h1-8,18H,9-10H2,(H,16,19)/b6-5+ |

InChI Key |

PMRLGUORIFZLGJ-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCO |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine, such as ethanolamine, under basic conditions.

Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated benzamide reacts with a vinyl compound in the presence of a palladium catalyst.

Attachment of the Nitrofuran Moiety: The nitrofuran group can be attached through a nucleophilic substitution reaction, where a nitrofuran derivative reacts with the vinylbenzamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group or the nitrofuran moiety.

Reduction: Reduction reactions could target the nitro group in the nitrofuran moiety, potentially converting it to an amine.

Substitution: The benzamide core may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenated reagents and strong bases or acids.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include amines or hydroxylamines.

Substitution: Products depend on the substituents introduced.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications, particularly in the development of antiviral agents. Its structural characteristics allow it to interact with viral components, potentially inhibiting their replication. Studies have indicated that compounds similar to N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide can be effective against various viruses, including those resistant to conventional treatments like acyclovir .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of nitrofuran derivatives, including this compound. The presence of the nitrofuran moiety is crucial for its activity against a range of bacterial strains. This makes it a candidate for further investigation in developing new antibiotics, especially in an era of increasing antibiotic resistance .

Material Science

In material science, the compound's ability to form stable complexes with metals opens avenues for its use in catalysis and as a ligand in coordination chemistry. Its unique chemical structure may also allow it to be incorporated into polymers or coatings that require specific functional properties, such as enhanced durability or resistance to degradation .

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings and Implications

Positional Isomerism : Ortho vs. para substitution of the nitrofuran-vinyl group (e.g., CAS 62113-75-1 vs. 62113-61-5) significantly impacts electronic properties and target binding, necessitating empirical evaluation for optimized activity .

Hydroxyethyl vs. Hydroxyl : The hydroxyethyl group in the target compound likely improves solubility and metabolic stability compared to N-hydroxy analogs, as seen in precursor molecules like N-(2-Hydroxyethyl)benzamide .

Nitrofuran Mechanism: Unlike azetidinone or thioether derivatives, the nitrofuran moiety’s redox activity may confer broad-spectrum antimicrobial effects but could also pose toxicity risks due to reactive oxygen species generation .

Biological Activity

N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide, a compound featuring a nitrofuran moiety, has garnered attention in medicinal chemistry due to its potential antimicrobial properties. This article examines its biological activity, focusing on synthesis, antimicrobial efficacy, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 274.23 g/mol. The compound is characterized by the presence of both a nitrofuran and a vinyl group, which are essential for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available nitrofuran derivatives. The process includes the formation of the vinyl linkage followed by the introduction of the hydroxyethyl group. Detailed synthetic routes can be found in various studies focusing on related benzamide derivatives .

Antimicrobial Efficacy

Numerous studies have evaluated the antimicrobial activity of compounds similar to this compound. For instance, derivatives of nitrobenzamides have shown significant antibacterial and antifungal activities against various pathogens:

The minimum inhibitory concentration (MIC) values indicate that these compounds exhibit a broad spectrum of activity, particularly against drug-resistant strains.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the nitrofuran and benzamide structures can significantly influence biological activity. For example, the introduction of halogen substituents or variations in the hydroxyethyl group has been shown to enhance antimicrobial efficacy .

Case Studies

-

Antimicrobial Activity Against Biofilms

A study focused on nitroheteroaromatic compounds demonstrated that structural modifications improved their effectiveness against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus epidermidis. The study emphasized that specific substitutions at the 5-position of nitro compounds led to increased biofilm eradication rates . -

Inhibition Mechanisms

Research has indicated that compounds similar to this compound may inhibit bacterial growth by targeting essential metabolic pathways. For instance, some derivatives were found to disrupt dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide?

Answer:

The synthesis typically involves coupling reactions between nitro-substituted furan derivatives and benzamide precursors. Key steps include:

- Knoevenagel condensation : Reacting 5-nitrofuran-2-carbaldehyde with a vinyl-substituted benzamide precursor under acidic or basic conditions to form the vinyl linkage .

- Amide coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to attach the hydroxyethyl group to the benzamide core .

- Purification : Crystallization from methanol/water mixtures (4:1) yields high-purity product (75% reported) .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

Combine multiple spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze and NMR peaks to confirm vinyl ( ppm) and nitrofuran ( ppm) signals .

- IR spectroscopy : Verify amide C=O stretching () and nitro group absorption () .

- X-ray crystallography : Resolve stereochemistry of the vinyl group and confirm spatial arrangement .

Advanced: How can density functional theory (DFT) predict biological activity or reactivity of this compound?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina. Focus on nitro group hydrogen bonding and furan ring π-π stacking .

- Reactivity analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites influenced by the nitro substituent .

- Validate experimentally : Compare DFT-predicted binding affinities with in vitro assay results to refine models .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay duration) to minimize variability .

- Control nitroreductase activity : Nitrofuran derivatives often require enzymatic activation; measure reductase levels in test systems to contextualize results .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent polarity or incubation time .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., MCF-7) with IC determination .

- Enzyme inhibition : Test nitroreductase activity via spectrophotometric NADPH oxidation assays .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Vary substituents : Synthesize analogs with halogens (Cl, Br) at the benzamide para-position or modify the hydroxyethyl chain length .

- Assay parallelization : Test all derivatives under identical conditions for cytotoxicity, antimicrobial activity, and solubility .

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .

Advanced: What advanced spectroscopic techniques differentiate isomeric impurities in this compound?

Answer:

- Chiral HPLC : Separate enantiomers using amylose-based columns and polarimetric detection .

- 2D NMR (COSY, NOESY) : Identify spatial proximity of vinyl protons to distinguish E/Z isomers .

- Mass spectrometry (HRMS) : Detect isotopic patterns to confirm molecular formula and rule out nitro group reduction byproducts .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (S24/25) .

- Ventilation : Use fume hoods due to potential dust inhalation (S22) .

- Storage : Keep in amber vials at 4°C to prevent nitro group photodegradation .

Advanced: How can AI-driven tools optimize synthesis or biological activity prediction?

Answer:

- Retrosynthesis planning : Use platforms like IBM RXN for route suggestion, prioritizing atom economy and step efficiency .

- Machine learning (ML) : Train models on PubChem data to predict solubility or toxicity based on substituent patterns .

- Process automation : Integrate robotic platforms for high-throughput screening of reaction conditions (e.g., catalyst loading) .

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

Answer:

- Reactor design : Optimize heat transfer for exothermic steps (e.g., nitro group introduction) using jacketed reactors .

- Membrane filtration : Remove unreacted starting materials with nanofiltration membranes (MWCO ~500 Da) .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.